K-Ras G12C-IN-1

Vue d'ensemble

Description

K-Ras G12C-IN-1 is a novel and irreversible inhibitor of the mutant K-ras G12C . The K-Ras protein is part of the RAS/MAPK pathway and relays signals from outside the cell to the cell’s nucleus . The G12C mutation in the KRAS gene can be directly inhibited .

Synthesis Analysis

The synthesis of this compound involves the use of structure-based design and custom library synthesis and screening platforms . The preparation steps involved the addition of hydrogens, optimization of the hydrogen bond networks, filling in missing side chains using prime, and assigning protonation states of histidine residues using PROPKA at a pH of 7.0 .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves the interaction of the K-Ras protein with guanosine triphosphate (GTP) and guanosine diphosphate (GDP) molecules . The G12C mutation changes the electrostatic charge distribution of the active site .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the interaction of the K-Ras protein with GTP and GDP molecules . The G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future of K-Ras G12C-IN-1 looks promising. There is an increasing body of evidence that KRAS G12C inhibitors can be effective in colorectal cancer alone or in combination with other therapies . The key purpose of ongoing research is to convey a thorough account of the KRAS G12C preclinical and clinical research landscape that has led to our present understanding of treating KRAS G12C-mutant cancers .

Propriétés

IUPAC Name |

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

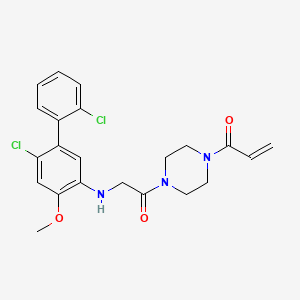

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

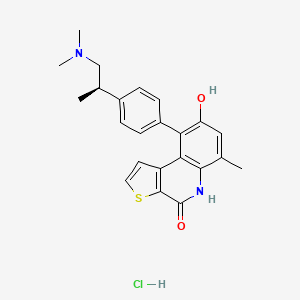

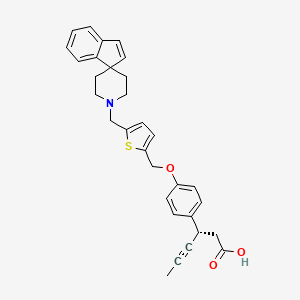

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

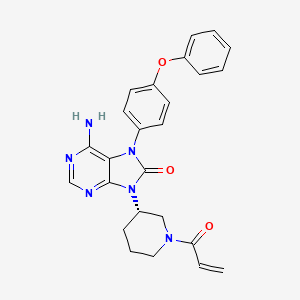

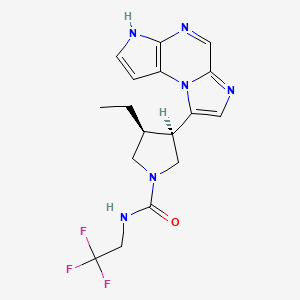

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

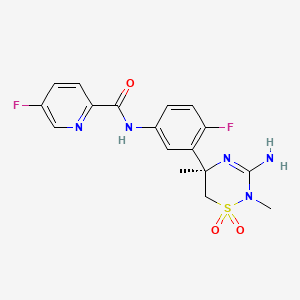

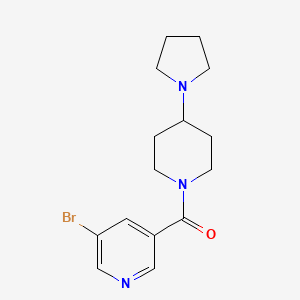

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)